molecular formula C9H12Cl2N2 B13994193 Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- CAS No. 115885-67-1

Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)-

Cat. No.: B13994193
CAS No.: 115885-67-1
M. Wt: 219.11 g/mol
InChI Key: MSMPBVJTMBQVRQ-UHFFFAOYSA-N
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Description

Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process would include steps like solvent extraction, washing, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms.

    Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the dimethylpropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

115885-67-1

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

3,6-dichloro-4-(2-methylbutan-2-yl)pyridazine

InChI

InChI=1S/C9H12Cl2N2/c1-4-9(2,3)6-5-7(10)12-13-8(6)11/h5H,4H2,1-3H3

InChI Key

MSMPBVJTMBQVRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

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